molecular formula C25H24N2O3S B2834222 N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034539-33-6

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2834222
CAS No.: 2034539-33-6
M. Wt: 432.54
InChI Key: JNMHWRIVPZJFAD-UHFFFAOYSA-N
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Description

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a unique structure that combines multiple ring systems, including a benzene ring, a pyridine ring, and an oxazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, which is often achieved through cyclization reactions involving appropriate precursors. Key steps may include:

    Formation of the Benzene and Pyridine Rings: These rings can be synthesized through standard aromatic substitution reactions.

    Cyclization to Form the Oxazocine Ring: This step often involves intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety is typically introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Amidation: The benzamide group is introduced through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the oxazocine ring, leading to the formation of sulfoxides or N-oxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxidation and hydrogen peroxide for N-oxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing carbonyl groups.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Materials Science: The unique electronic properties of the thiophene and oxazocine rings make this compound a candidate for use in organic electronics and conductive materials.

Mechanism of Action

The mechanism of action of N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide
  • 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
  • 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Uniqueness

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide is unique due to the presence of the oxazocine ring, which is less common in similar compounds. This structural feature may confer distinct electronic properties and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c28-24(18-6-4-17(5-7-18)19-11-14-31-16-19)26-20-8-9-23-22(15-20)25(29)27-12-2-1-3-21(27)10-13-30-23/h4-9,11,14-16,21H,1-3,10,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHWRIVPZJFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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